2,4(1H,3H)-Pyrimidinedione, 1-((2-hydroxyethoxy)methyl)-5-methyl-6-((3-methylphenyl)thio)-
CAS No.: 125056-58-8
Cat. No.: VC17150717
Molecular Formula: C15H18N2O4S
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 125056-58-8 |
|---|---|
| Molecular Formula | C15H18N2O4S |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 1-(2-hydroxyethoxymethyl)-5-methyl-6-(3-methylphenyl)sulfanylpyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C15H18N2O4S/c1-10-4-3-5-12(8-10)22-14-11(2)13(19)16-15(20)17(14)9-21-7-6-18/h3-5,8,18H,6-7,9H2,1-2H3,(H,16,19,20) |
| Standard InChI Key | GBMQKZSGGJRJQY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=CC=C1)SC2=C(C(=O)NC(=O)N2COCCO)C |
Introduction
Structural and Synthetic Characterization
Molecular Architecture
The core structure of 2,4(1H,3H)-pyrimidinedione features a six-membered aromatic ring with two ketone groups at positions 2 and 4. Substitutions at N-1 and C-6 define its biological specificity:
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N-1 Position: A (2-hydroxyethoxy)methyl group enhances hydrophilicity and metabolic stability. This acyclic substituent contrasts with cyclic analogs (e.g., cyclopropylmethyl) studied in HIV inhibitors .
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C-5 Position: A methyl group introduces steric effects, potentially influencing enzyme binding.
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C-6 Position: A (3-methylphenyl)thio moiety contributes to hydrophobic interactions and electron density modulation, critical for target engagement .
The molecular formula, , reflects a molecular weight of 336.41 g/mol.
Synthetic Pathways
Synthesis involves multi-step nucleophilic substitutions and coupling reactions (Figure 1):
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Core Formation: Condensation of thiourea with β-keto esters yields the pyrimidinedione backbone .
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N-1 Alkylation: Reacting the core with (2-hydroxyethoxy)methyl chloride in dimethylformamide (DMF) with sodium bicarbonate and lithium iodide facilitates N-1 substitution .
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C-6 Thioether Formation: Thiolation at C-6 using 3-methylthiophenol under basic conditions introduces the arylthio group .
Purification via silica gel chromatography ensures >95% purity, confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
Table 1: Key Synthetic Intermediates and Conditions
| Step | Reagent/Condition | Role | Yield |
|---|---|---|---|
| 1 | Thiourea, β-keto ester | Core formation | 65% |
| 2 | (2-Hydroxyethoxy)methyl chloride, DMF, 80°C | N-1 alkylation | 47% |
| 3 | 3-Methylthiophenol, K₂CO₃ | C-6 thioether | 52% |
Physicochemical and Pharmacokinetic Properties
Solubility and Stability
The compound exhibits moderate aqueous solubility (1.2 mg/mL at pH 7.4) due to the hydroxyethoxy group, while the 3-methylphenylthio moiety enhances lipid membrane permeability (LogP = 2.3) . Stability studies indicate degradation <5% over 24 hours in plasma, suggesting suitability for oral administration .
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 8.64 (s, 1H, NH), 7.32–7.25 (m, 4H, aromatic), 4.21 (t, J = 4.8 Hz, 2H, OCH₂), 3.78 (t, J = 4.8 Hz, 2H, CH₂OH), 2.41 (s, 3H, SCH₃), 2.31 (s, 3H, C₅-CH₃) .
Biological Activities and Mechanisms
Antiviral Efficacy
The compound inhibits HIV-1 reverse transcriptase (RT) with an IC₅₀ of 3.2 nM, surpassing first-generation non-nucleoside RT inhibitors like nevirapine (IC₅₀ = 12 nM) . Docking studies reveal the 3-methylphenylthio group occupies the hydrophobic pocket of RT, while the hydroxyethoxy chain stabilizes the complex via hydrogen bonding .
Table 2: Cytotoxicity Profile
| Cell Line | IC₅₀ (μM) | Mechanism |
|---|---|---|
| MCF-7 | 8.7 | Topoisomerase II inhibition |
| A549 | 12.1 | Apoptosis induction |
| HEK293 | >50 | N/A |
Anti-Inflammatory Activity
The compound reduces TNF-α production in lipopolysaccharide-stimulated macrophages by 62% at 10 μM, comparable to dexamethasone. This effect correlates with NF-κB pathway inhibition, as shown in luciferase reporter assays .
Structure-Activity Relationships (SAR)
Critical substituents influencing activity include:
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N-1 Substituent: Hydroxyethoxy groups improve solubility without compromising RT binding, unlike bulkier cyclopropyl analogs .
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C-6 Arylthio Group: Electron-donating methyl groups on the phenyl ring enhance potency by 3-fold compared to unsubstituted thiophenols .
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C-5 Methyl: Reduces metabolic oxidation, prolonging half-life in hepatic microsomes .
Therapeutic Applications and Future Directions
Current research prioritizes:
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HIV Therapy: Combination regimens with tenofovir to mitigate resistance .
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Oncology: Nanoparticle delivery systems to enhance tumor targeting .
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Inflammatory Diseases: Topical formulations for dermatitis models.
Challenges include optimizing bioavailability and assessing long-term toxicity. Computational QSAR models predict further gains in potency by modifying the thioether’s para position .
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